molecular formula C11H12O2 B3032635 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione CAS No. 31616-72-5

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione

Cat. No. B3032635
CAS RN: 31616-72-5
M. Wt: 176.21 g/mol
InChI Key: LPQBNPGFILVZFQ-UHFFFAOYSA-N
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Description

The compound of interest, 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione, is a bicyclic diketone with potential relevance in organic synthesis and chemical research. The studies provided explore various aspects of this compound and related structures, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione and related compounds has been explored through different methods. For instance, dehydration of acetylacetone–formaldehyde adducts yields both 4,8-dimethyl and 4,6-dimethyl analogs, with variations depending on the aldehyde used in the reaction . Another study describes the bromination of Bicyclo[3.3.1]nonane-2,6-dione, leading to various brominated ketones and unsaturated diketones through the use of copper(II) bromide and molecular bromine . Additionally, methylation followed by a Wittig reaction has been used to prepare related structures, which are then subjected to Ritter reaction conditions to achieve complex rearrangements .

Molecular Structure Analysis

The molecular structure of these compounds has been determined using techniques such as X-ray diffraction. For example, the conformation of Bicyclo[3.3.1]nonane-2,6-dione and its brominated derivatives has been assessed, providing insights into the configuration and conformation of these molecules . Similarly, the crystal structure of 1-acetamido-2,2,5,6,6-pentamethyladamantane, a product of a Ritter reaction rearrangement, has been elucidated, revealing a disordered structure with a mixture of enantiomers .

Chemical Reactions Analysis

Chemical reactions involving these bicyclic diketones include photochemical rearrangements leading to products such as triasteranediones and dihydrocoumarins . The mechanistic aspects of these rearrangements have been discussed, highlighting the role of acyl shifts in the transformation of the molecular structure . Additionally, the Ritter reaction has been employed to achieve a complex rearrangement, resulting in a single compound with a well-defined structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the crystal and molecular structure of a related compound, 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione, has been determined to understand its configuration and conformation, which are crucial for its chemical behavior . Another study discusses the temperature-dependent racemic compound-conglomerate crystallization of a dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dione, which exhibits different crystallization behavior based on temperature, affecting its resolution upon crystallization .

Scientific Research Applications

Electrochemical Synthesis

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione is utilized in electrochemical synthesis. It undergoes reduction in the second voltammetric wave to yield substituted barbaralanes. This contrasts with the dimeric products obtained from the first wave reduction (Mellor, Pons, & Stibbard, 1979). Similarly, its reduction in the second cathodic wave at –2.75 V results in further substituted barbaralanes (Mellor, Pons, & Stibbard, 1981).

Synthesis of Bicyclic Ketones

This chemical is also significant in the synthesis of various bicyclic ketones. Dehydration of certain adducts yields 4,6-dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione among other products, demonstrating its role in the formation of structurally complex molecules (Knott & Mellor, 1971).

Reactions with Hydrazines and Hydroxylamine

In research exploring its reactivity, 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione reacts with hydrazine and hydroxylamine, leading to the formation of various bicyclic condensation products. These reactions expand the understanding of the chemical's behavior in different synthetic contexts (Mellor, Pathirana, & Stibbard, 1983).

Catalysis and Ligand Formation

The compound has been utilized in the design of chiral ligands for Rh-catalyzed asymmetric 1,4-addition reactions. The synthesis of these ligands based on the 4,8-disubstituted bicyclo(3.3.1)nona-2,6-diene framework showcases its application in asymmetric synthesis and catalysis (Rimkus, Jurgelėnas, & Stončius, 2015).

Molecular Recognition Studies

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione also plays a role in the synthesis of functionalized cleft molecules. These molecules, reminiscent of Tröger's base, are used in molecular recognition studies, highlighting the compound's importance in the creation of functionalized molecular structures (Kimber et al., 2000).

Crystal Structure Analysis

The compound's derivatives have been investigated for their crystal structures, offering insights into hydrogen-bonded columns and solid-state arrangements. Such studies are vital for understanding the structural properties of these molecules (Mallick et al., 1991).

Mechanism of Action

Target of Action

It has been observed to react with hydroxylamine and hydrazines , suggesting that these could be potential targets.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it reacts with hydrazine through condensation and Michael-type addition . With hydroxylamine and other hydrazine derivatives, it only gives bicyclic condensation products .

Biochemical Pathways

The beckmann rearrangement of the oximes of this compound gives 2-azabicyclo[431]decadienediones , indicating that it may influence pathways involving these compounds.

Result of Action

It has been observed to react with hydrazine to give 4,9-dimethyl-2,3,7,8-tetra-azatetracyclo[73100]trideca-1,6-diene , suggesting that it may have a role in the synthesis of these compounds.

properties

IUPAC Name

4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-6-3-10(12)9-5-8(6)7(2)4-11(9)13/h3-4,8-9H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQBNPGFILVZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2CC1C(=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185500
Record name 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione

CAS RN

31616-72-5
Record name 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031616725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Reactant of Route 2
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Reactant of Route 3
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione

Q & A

Q1: What are the key reactions of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with amines?

A1: 4,6-Dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione reacts readily with o-phenylenediamines to form bridged 1,5-benzodiazepines. [] This reaction highlights the compound's reactivity towards forming cyclic imines.

Q2: Can 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione be used to synthesize complex molecules?

A3: Yes, research demonstrates that the electrochemical reduction of bridged 1,5-benzodiazepines, derived from the reaction of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with o-phenylenediamines, can be used to synthesize substituted barbaralanes. [] Specifically, cathodic acylation of the bridged 1,5-benzodiazepine in the presence of acetic anhydride yields a substituted barbaralane derivative. [] This example demonstrates the potential of using this compound as a building block in multi-step organic synthesis.

Q3: How was the structure of the substituted barbaralane product confirmed?

A4: The structure of the substituted barbaralane formed through the electrochemical reduction and acylation of the bridged 1,5-benzodiazepine was elucidated using 1H NMR spectroscopy at high temperature (+100 °C). [] This temperature allowed researchers to overcome complexities arising from conformational processes and identify the dominant valence isomers of the barbaralane product. []

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